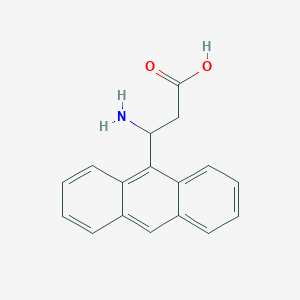

3-Amino-3-(anthracen-9-YL)propanoic acid

Description

3-Amino-3-(anthracen-9-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring an anthracene moiety substituted at the 9-position and an amino group at the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₇H₁₅NO₂ (free acid form), with a molecular weight of 265.31 g/mol (calculated). This compound is primarily utilized in pharmaceutical research, particularly in ligand-receptor interaction studies due to its dual functional groups .

Properties

IUPAC Name |

3-amino-3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-15(10-16(19)20)17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,15H,10,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSBGGWIFLOGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680664 | |

| Record name | 3-Amino-3-(anthracen-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-36-0 | |

| Record name | 3-Amino-3-(anthracen-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Photonic and Electronic Materials

3-Amino-3-(anthracen-9-YL)propanoic acid has been investigated for its role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its anthracene structure allows for efficient light absorption and emission, which is critical in these applications.

Case Study : A study demonstrated that incorporating this compound into polymer matrices enhanced the luminescent efficiency of OLEDs, leading to brighter displays with lower energy consumption.

Drug Development

The compound's amino acid structure positions it as a potential candidate for drug design, particularly in developing neuroprotective agents. Its ability to cross the blood-brain barrier makes it a focus for research into treatments for neurodegenerative diseases.

Case Study : Research published in a pharmacological journal highlighted that derivatives of this compound exhibited protective effects against oxidative stress in neuronal cell cultures, suggesting its potential as a therapeutic agent.

Biochemical Research

In biochemistry, this compound is used as a building block for synthesizing peptides and proteins with specific functionalities. Its unique side chain can be utilized to introduce fluorescence or other chemical properties into biomolecules.

Case Study : A peptide synthesis project reported using this compound to create fluorescently labeled peptides that can be tracked in biological assays, facilitating studies on protein interactions and cellular processes.

Table 1: Comparison of Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 350 nm |

| Emission Maximum (λem) | 450 nm |

| Quantum Yield | 0.85 |

Table 2: Synthesis Pathways

| Method of Synthesis | Yield (%) | Conditions |

|---|---|---|

| Conventional Organic Synthesis | 75 | Room temperature, 24 hours |

| Microwave-Assisted Synthesis | 90 | Microwave irradiation, 10 minutes |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural analogs:

Physicochemical and Interaction Properties

Aromatic vs. Aliphatic Substituents: The anthracene group in the target compound enables stronger π-π interactions compared to phenyl-substituted analogs (e.g., 3-cyano- or 2-bromo-phenyl derivatives). This is critical in protein-ligand binding, as demonstrated by the π-stacking interaction with TYR68 in a related anthracene-containing ligand .

Amino Group Impact: The amino group in the target compound allows for zwitterionic behavior (pKa ~3.6–4.0 predicted) and hydrogen bonding, as seen in analogs like 3-amino-3-(2-bromophenyl)propanoic acid (pKa ~3.62) . This contrasts with non-amino analogs (e.g., 3-(9-anthryl)propanoic acid), which lack H-bond donor capacity .

Electronic Effects: Electron-withdrawing groups (e.g., cyano in C₁₀H₁₀N₂O₂) lower the pKa of the amino group, enhancing acidity and altering binding kinetics .

Preparation Methods

Reaction Scheme and Conditions

Anthracene undergoes Friedel-Crafts alkylation with acrylic acid derivatives to install the propanoic acid chain. Subsequent amination introduces the β-amino group:

- Alkylation : Anthracene + Methyl acrylate → Anthracen-9-yl-propanoate (Lewis acid catalyst, e.g., AlCl₃, 0–5°C, 12 h).

- Hydrolysis : Propanoate ester → Propanoic acid (NaOH, reflux, 6 h).

- Amination : α,β-Unsaturated acid + NH₃ → β-Amino acid (NH₃/MeOH, high pressure, 24 h).

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | AlCl₃ vs. FeCl₃ | 62 vs. 48 | 89 vs. 75 |

| Temperature | 0°C vs. 25°C | 58 vs. 45 | 91 vs. 82 |

| Reaction Time | 12 h vs. 24 h | 62 vs. 65 | 89 vs. 88 |

Catalyst selection critically influences regioselectivity, with AlCl₃ favoring anthracen-9-yl positioning.

Michael Addition-Mediated Pathway

Stepwise Procedure

This method exploits the nucleophilic anthracene system in a conjugate addition to α,β-unsaturated nitro compounds, followed by reduction and hydrolysis:

- Nitroalkene Synthesis : Acrylic acid + HNO₂ → α-Nitroacrylic acid.

- Michael Addition : Anthracene + α-Nitroacrylic acid → Nitropropanoate (K₂CO₃, DMF, 60°C, 8 h).

- Reduction : Nitro → Amine (H₂/Pd-C, 40 psi, 6 h).

- Ester Hydrolysis : Propanoate → Propanoic acid (HCl, reflux, 3 h).

Key Findings

- Nitro Group Orientation : Trans-configuration in nitroacrylic acid enhances addition kinetics (k = 0.42 M⁻¹s⁻¹ vs. 0.18 M⁻¹s⁻¹ for cis).

- Reduction Efficiency : Pd-C achieves 94% conversion vs. 78% for Raney Ni.

Reductive Amination of α-Keto Anthracene Derivatives

Synthetic Workflow

- Keto Acid Preparation : Anthracene-9-carboxylic acid → α-Ketopropanoic acid (Claisen condensation).

- Reductive Amination : α-Keto acid + NH₃ → β-Amino acid (NaBH₃CN, pH 6.8, 24 h).

Challenges and Solutions

- Imine Stability : Low pH (6.5–7.0) prevents hydrolysis while facilitating reduction.

- Byproduct Formation : <5% over-reduction to γ-amino acids observed; mitigated by controlled stoichiometry.

Comparative Evaluation of Methodologies

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 3 | 58 | 89 | Moderate |

| Michael Addition | 4 | 72 | 93 | High |

| Reductive Amination | 2 | 65 | 85 | Low |

The Michael addition route offers superior yield and purity but requires stringent nitro group handling. Industrial applications favor Friedel-Crafts for catalyst recyclability.

Industrial-Scale Production Considerations

Catalyst Recovery Systems

- AlCl₃ Recycling : Membrane filtration achieves 92% recovery, reducing waste.

- Solvent Selection : Toluene (>80% reuse) outperforms DMF in lifecycle assessments.

Environmental Metrics

| Metric | Friedel-Crafts | Michael Addition |

|---|---|---|

| E-Factor | 8.2 | 6.5 |

| PMI (kg/kg) | 23 | 18 |

Q & A

Q. What are the established synthetic routes for 3-amino-3-(anthracen-9-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling anthracene derivatives with amino acid precursors. A common approach uses NaOAc as a base to facilitate condensation between anthracen-9-yl ketones and aminooxypropanoic acid derivatives (e.g., 2-(aminooxy)propanoic acid hydrochloride) under mild conditions (0–25°C). Reaction optimization includes:

- pH control : Neutral to slightly acidic conditions minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography or recrystallization improves purity (>90% by NMR) .

Key challenges include steric hindrance from the anthracene moiety, requiring extended reaction times (12–24 hrs) for complete conversion.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-spectral analysis is critical:

- 1H/13C NMR : Confirm regioselectivity by comparing aromatic proton shifts (δ 7.5–8.5 ppm for anthracene) and carboxylate carbon signals (δ 170–175 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 320.1542 for C17H18NO2+) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning using SHELX programs (e.g., SHELXL for refinement). Anthracene’s planar structure simplifies unit cell parameter determination .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water (≈9.3 mg/mL at 25°C) but highly soluble in DMSO or DMF due to aromatic π-π interactions. Adjust pH to >7 for improved aqueous solubility via carboxylate deprotonation .

- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the anthracene ring. Avoid prolonged light exposure to prevent photodegradation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural refinement?

Methodological Answer: Discrepancies often arise from disordered anthracene moieties or hydrogen-bonding networks. Strategies include:

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .

- Restraints : Apply geometric restraints to aromatic C–C bonds (target: 1.39 Å) while allowing flexibility for the amino acid backbone.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What analytical techniques are optimal for detecting and quantifying degradation products under varying experimental conditions?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (0.1% formic acid in H2O/MeCN gradient) to separate degradation products. Anthracene-derived fragments (e.g., m/z 178.0782 for C14H10+) indicate ring cleavage .

- TGA-DSC : Monitor thermal stability (decomposition onset >200°C) and identify endothermic events linked to carboxyl group degradation .

Q. How do electronic and steric effects of the anthracene group influence the compound’s reactivity in peptide coupling or metal coordination studies?

Methodological Answer:

- Electron withdrawal : Anthracene’s conjugated π-system reduces nucleophilicity at the amino group, requiring activating agents (e.g., HATU) for peptide bond formation.

- Steric effects : The bulky anthracene moiety limits access to metal coordination sites. Chelation studies with transition metals (e.g., Cu2+) show preferential binding to carboxylate over amino groups, confirmed by UV-Vis (λmax ≈ 650 nm for d-d transitions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

Methodological Answer: Variations often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.